molecular formula C9H11NO B130673 N-(2,4-Dimethylphenyl)formamide CAS No. 60397-77-5

N-(2,4-Dimethylphenyl)formamide

Cat. No.: B130673
CAS No.: 60397-77-5
M. Wt: 149.19 g/mol
InChI Key: JOFDPSBOUCXJCC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)formamide: is an organic compound with the molecular formula C9H11NO . It is a derivative of formamide where the hydrogen atom of the formamide group is replaced by a 2,4-dimethylphenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,4-Dimethylphenyl)formamide can be synthesized through the reaction of 2,4-dimethylaniline with formic anhydride . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-(2,4-Dimethylphenyl)formamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Biological Activity

N-(2,4-Dimethylphenyl)formamide, also known as 2,4-DMF, is a compound with significant biological activity primarily associated with its role as a metabolite of the pesticide amitraz. This article examines its biological properties, mechanisms of action, and implications for health and environmental safety.

This compound is synthesized through various organic reactions involving 2,4-dimethyl aniline and formic acid. Its structure features a formamide functional group attached to a dimethyl-substituted phenyl ring, which influences its reactivity and biological interactions.

Target of Action

2,4-DMF primarily targets G protein-coupled receptors (GPCRs) , particularly the α2-adrenoceptors , which are involved in neurotransmitter regulation within the central nervous system (CNS) .

Mode of Action

The compound exhibits neurotoxic effects by modulating neurotransmitter activity. It can cross the blood-brain barrier (BBB), leading to potential neurotoxic effects in mammals . The interaction with α2-adrenoceptors has been shown to inhibit the binding of clonidine, a known agonist, thereby altering normal neurotransmission .

Biochemical Pathways

2,4-DMF is implicated in oxidative stress pathways and has been shown to induce cytotoxicity in cell cultures. Studies indicate that it affects cellular metabolism and signaling pathways related to stress responses .

Pharmacokinetics

In silico studies suggest that 2,4-DMF has favorable absorption and distribution properties. It can accumulate in tissues due to its lipophilicity and ability to penetrate cellular membranes . The compound's pharmacokinetics indicate potential for significant systemic exposure following environmental or occupational exposure.

In Vitro Studies

Research involving human hepatocarcinoma (HepG2) cells demonstrated that 2,4-DMF induces cytotoxicity at concentrations ranging from 93.75 µM to 1500 µM. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

Table 1: Cytotoxic Effects of 2,4-DMF on HepG2 Cells

Concentration (µM)Cell Viability (%)
93.7585 ± 5
156.2575 ± 7
312.5065 ± 8
62550 ± 10
150020 ± 12

Case Studies

A study conducted on the effects of amitraz and its metabolites in honey samples revealed that 2,4-DMF was present at varying concentrations, indicating environmental persistence and potential bioaccumulation . The study highlighted significant findings regarding its toxicity profile in non-target organisms.

Implications for Health and Environment

The neurotoxic potential of this compound raises concerns regarding its use in agricultural practices. Given its ability to affect mammalian CNS function through GPCR modulation, there is a need for stringent regulatory measures to manage exposure risks.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDPSBOUCXJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037697
Record name N-(2,4-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60397-77-5
Record name N-(2,4-Dimethylphenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60397-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DIMETHYLPHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of N-(2,4-Dimethylphenyl)formamide contamination in honey?

A: this compound is a breakdown product of the acaricide amitraz. Amitraz is commonly used to control Varroa destructor mites in beehives. Research indicates that the use of amitraz during honey harvest is the main source of this compound contamination in honey. [] This contamination likely occurs through direct contact or residues left on the honeycomb.

Q2: How persistent is this compound in honey?

A: Studies investigating amitraz degradation in honey have found this compound to be the most abundant and persistent degradation product. [] While amitraz itself degrades relatively quickly, this compound remains present in the honey for extended periods.

Q3: Why is the presence of this compound in honey a concern?

A: this compound, along with amitraz and its other metabolites, are known neurotoxicants. [] Their presence in honey raises concerns about potential risks to human health, as honey consumption is a common dietary practice. Additionally, this compound concentrations exceeding maximum residue limits (MRLs) have been detected in honey samples, further emphasizing the need for monitoring and regulation. []

Q4: What analytical methods are used to detect and quantify this compound in honey?

A: Several analytical techniques have been successfully employed to detect and quantify this compound in honey. Gas chromatography coupled with atomic emission and electron impact-chemical ionization mass spectrometry detectors has proven effective in identifying and characterizing this compound alongside other amitraz degradation products. [] Additionally, modified QuEChERS methods combined with LC/MS-MS and GC/MS/MS offer a robust approach for the routine screening of a wide range of pesticide residues in honey, including this compound. []

Q5: Can this compound be detected using sensor technology?

A: Yes, recent research has explored the development of sensitive and selective nanosensors for detecting this compound. Specifically, a surface plasmon resonance (SPR) based nanosensor utilizing a molecular imprinting technique has shown promise in detecting coumaphos, another pesticide frequently found in honey alongside this compound. [] This approach highlights the potential for applying advanced sensor technologies for rapid and efficient monitoring of this compound and other pesticide residues in honey.

Q6: Are there any alternative antimicrobial compounds being explored that could potentially replace or reduce the reliance on amitraz and its derivatives like this compound?

A: Yes, research is ongoing to discover novel antimicrobial compounds from natural sources like Actinomycetes, particularly those found in extreme environments. One study identified Streptomyces sp. KN37 from a cold region in Xinjiang, China, which demonstrated potent antimicrobial activity. [] This research led to the isolation of seven bioactive compounds, with 4-(Diethylamino)salicylaldehyde showing promise against Rhizoctonia solani and 4-Nitrosodiphenylamine exhibiting potent activity against Erwinia amylovora. [] Exploring such alternative antimicrobial compounds could pave the way for reducing dependence on amitraz and minimizing the risk of this compound contamination in honey.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.